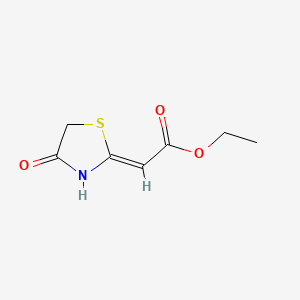

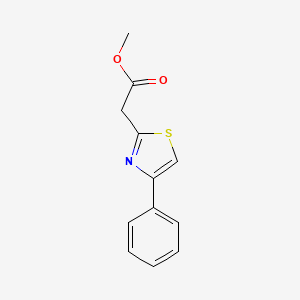

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester

Vue d'ensemble

Description

“Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester” is a chemical compound with the CAS number 24146-36-9. It is also known by its systematic name "Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate" .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, ethyl 2-cyanoacetate reacts with potassium carbonate at 20°C for approximately 0.166667 hours . In the second stage, ethyl 2-sulfanylacetate is added and the mixture is heated at reflux for approximately 0.833333 hours . The yield of this reaction is reported to be 95.7% .Molecular Structure Analysis

The molecular formula of this compound is C7H9NO3S . Its molecular weight is 187.22 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a two-stage process involving the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-sulfanylacetate .Physical And Chemical Properties Analysis

This compound has a melting point of 152-153°C and a predicted boiling point of 417.1±45.0°C . Its predicted density is 1.392±0.06 g/cm3 . The predicted pKa value is 14.53±0.20 .Applications De Recherche Scientifique

Anticancer Activity

Thiazolidine derivatives, including ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, have shown significant potential as anticancer agents . They have been studied for their ability to inhibit various cancer cell lines and are considered promising candidates for the development of new chemotherapy drugs . The presence of the thiazolidine core is associated with the inhibition of enzymes and pathways involved in cancer cell proliferation.

Antimicrobial Properties

These compounds exhibit antimicrobial properties against a range of bacteria and fungi, making them valuable in the development of new antibiotics . Their mechanism of action often involves interfering with the microbial cell wall synthesis or protein synthesis, which is crucial for bacterial growth and replication.

Anti-inflammatory and Analgesic Effects

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives have been explored for their anti-inflammatory and analgesic effects . They may work by modulating inflammatory pathways and cytokine production, which are key factors in the inflammatory response .

Antidiabetic Applications

The thiazolidine nucleus is a key feature in some antidiabetic drugs, such as the thiazolidinediones class, which are used to treat type II diabetes. These compounds can improve insulin sensitivity and glucose uptake in adipose tissue .

Neuroprotective Effects

Research has indicated that thiazolidine derivatives can have neuroprotective effects , potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . They may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

The sulfur atom in the thiazolidine ring contributes to its antioxidant activity . These compounds can scavenge free radicals and protect cells from oxidative damage, which is beneficial in preventing various diseases .

Anticonvulsant Properties

Some derivatives of ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate have been found to possess anticonvulsant properties , making them potential candidates for the treatment of epilepsy and other seizure disorders .

Probe Design for Biological Studies

Due to their diverse pharmacological activities, thiazolidine derivatives are used in probe design for biological studies. They can be used to investigate biological pathways and identify potential therapeutic targets .

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities .

Mode of Action

It is known that thiazolidine derivatives can interact with various biological targets through different mechanisms, such as nucleophilic attack .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting they may interact with multiple pathways .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Propriétés

IUPAC Name |

ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9)/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHQCVQEZVPRQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, (4-oxo-2-thiazolidinylidene)-, ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-4H-furo[3,2-B]pyrrol-5-YL)methanol](/img/structure/B1623962.png)